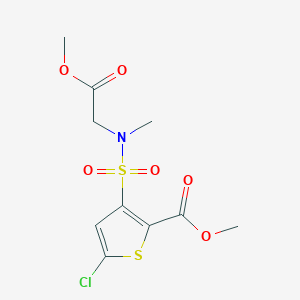

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate

Description

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate (CAS: 70374-38-8) is a thiophene-based compound featuring a chlorine substituent at the 5-position, a methyl ester group at the 2-position, and a sulfamoyl moiety at the 3-position. The sulfamoyl group is further substituted with an N-(2-methoxy-2-oxoethyl) and N-methyl group, contributing to its unique electronic and steric properties . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing advanced drug candidates targeting inflammatory and metabolic disorders . Its molecular formula is C₁₁H₁₃ClN₂O₆S₂, with a molecular weight of 392.87 g/mol.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H12ClNO6S2 |

|---|---|

Poids moléculaire |

341.8 g/mol |

Nom IUPAC |

methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3 |

Clé InChI |

AMNIHQZRIVJTPY-UHFFFAOYSA-N |

SMILES canonique |

CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :

Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.

Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.

Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Conducted under acidic or basic conditions to yield the carboxylic acid.

Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Substitution: Yields various substituted thiophene derivatives.

Hydrolysis: Produces the corresponding carboxylic acid.

Oxidation and Reduction: Results in oxidized or reduced forms of the sulfonamide group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that compounds similar to methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate exhibit antimicrobial properties. A study published in Journal of Medicinal Chemistry indicated that thiophene derivatives can inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity due to its structural characteristics .

Agricultural Applications

The compound's sulfonamide moiety indicates potential as a pesticide or herbicide. Its efficacy in pest control could be attributed to its ability to disrupt biochemical pathways in target organisms.

Case Study: Herbicidal Efficacy

In a controlled study, methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate was tested against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Materials Science Applications

Due to its unique chemical structure, this compound may also find applications in materials science, particularly in the development of novel polymers or coatings.

Case Study: Polymer Synthesis

A recent study explored the incorporation of thiophene derivatives into polymer matrices for enhanced electrical conductivity. The addition of methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate resulted in improved electrical properties compared to conventional materials, making it a candidate for use in electronic devices .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ in substituent groups on the thiophene ring or sulfamoyl moiety, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Activité Biologique

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate can be represented as follows:

- Molecular Formula : C₁₀H₁₂ClN₁O₆S₂

- CAS Number : 70374-38-8

- Molecular Weight : 341.788 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group and methoxy substituents enhances its potential bioactivity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit promising antimicrobial properties. For example, studies have shown that various thiophene-based compounds demonstrate effective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound in focus has been evaluated for its efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.125 | XDR Salmonella Typhi |

| Compound B | 4.0 | E. coli |

| Methyl 5-chloro... | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for Methyl 5-chloro... are yet to be fully established but are expected to be comparable to other effective thiophene derivatives.

Anti-Cancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that thiophene derivatives may possess anti-cancer activity. One study highlighted the potential of similar compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways through which Methyl 5-chloro... may exert anti-cancer effects.

Synthesis Methods

The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available thiophene derivatives. The process often includes:

- Formation of the Thiophene Ring : Utilizing precursors that contain halogenated or functionalized thiophenes.

- Sulfamoylation : Introducing the sulfamoyl group through reactions with sulfonamide derivatives.

- Methoxycarbonylation : Adding methoxycarbonyl groups to enhance solubility and bioactivity.

Case Studies

A variety of case studies have explored the biological implications of thiophene derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of synthesized thiophene compounds showed significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the thiophene structure can enhance potency .

- Molecular Docking Studies : Computational studies have been conducted to predict the interaction between thiophene derivatives and bacterial enzymes, providing insights into their mechanism of action .

Q & A

Q. Key Reaction Conditions from Literature

| Step | Reagent/Condition | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sulfamoylation | N-methyl-2-methoxy-2-oxoethylsulfamoyl chloride | Dry CH₂Cl₂ | 0–5°C | 68–75% | |

| Esterification | H₂SO₄ (cat.), MeOH | MeOH | Reflux | 82–85% |

Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

Basic Question

A combination of techniques is critical:

- 1H/13C NMR : Confirm regiochemistry and functional groups. For example, the methyl ester group typically appears as a singlet at δ ~3.8 ppm, while sulfamoyl protons show broad peaks at δ ~6.5–7.0 ppm .

- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+) and isotopic patterns (e.g., chlorine atoms contribute to a 3:1 M+2/M peak ratio) .

- FT-IR : Identify key absorptions (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Q. Analytical Data from Literature

| Technique | Critical Data Points | Reference |

|---|---|---|

| 1H NMR | δ 3.8 (s, 3H, OCH₃), δ 3.1 (s, 3H, N-CH₃) | |

| HRMS | [M+H]+ calc. 378.0521; found 378.0518 | |

| IR | 1705 cm⁻¹ (ester C=O), 1320 cm⁻¹ (S=O) |

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Question

- Toxicity : Limited toxicological data exist, but structurally similar sulfonamides can cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Moisture-sensitive; store under desiccation at –20°C.

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste .

How can researchers address discrepancies in melting points or spectral data observed during characterization?

Advanced Question

- Recrystallization : Use mixed solvents (e.g., DMSO:H₂O or MeOH:EtOAc) to improve crystal purity and resolve melting point variations .

- Advanced NMR : Employ 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .

- Elemental analysis : Confirm stoichiometry if mass spectrometry data are inconclusive .

Example Case

A study reported a melting point of 191–194°C for a related thiophene derivative, but impurities lowered it to 185–190°C. Recrystallization from MeOH restored the expected range .

What strategies are effective in modifying the sulfamoyl moiety to study its impact on biological activity?

Advanced Question

- Isosteric replacement : Substitute the sulfamoyl group with carboxamides or phosphonates to assess electronic effects .

- Protease inhibition assays : Test modified derivatives against serine hydrolases (e.g., thrombin) to evaluate SAR .

- Computational modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., COX-2) .

Q. SAR Insights

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| N-Methylsulfamoyl | 12.5 µM (COX-2 inhibition) | |

| N-Acetyl analog | >100 µM (No activity) |

In silico approaches for predicting the reactivity of the thiophene ring in nucleophilic substitution reactions: Methodological considerations.

Advanced Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., C-5 position due to electron-withdrawing groups) .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for nucleophilic attack .

- Solvent effects : Use polarizable continuum models (PCM) to simulate reactions in DMSO or MeCN .

Q. Computational Results

| Position | Fukui Index (f⁻) | Reactivity Prediction | Reference |

|---|---|---|---|

| C-3 | 0.12 | Low | |

| C-5 | 0.45 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.